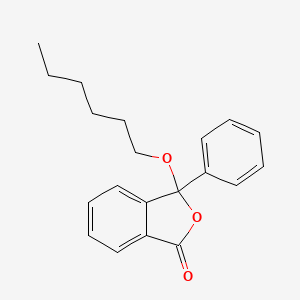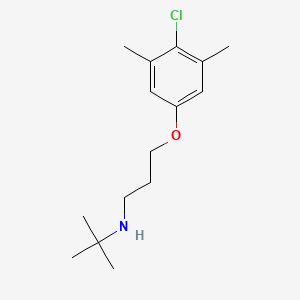
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine, also known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of depression, anxiety, and other mood disorders. The chemical structure of Venlafaxine is complex, and its synthesis method is equally complex. In
作用機序
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine works by blocking the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synapse. This leads to an increase in mood and a decrease in anxiety and other mood disorders. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine also has some affinity for dopamine receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an increase in mood and a decrease in anxiety and other mood disorders. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has also been shown to have some effects on dopamine receptors, which may contribute to its antidepressant effects. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been shown to have some cardiovascular effects, including an increase in heart rate and blood pressure.
実験室実験の利点と制限
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying depression, anxiety, and other mood disorders. Another advantage is that it is relatively easy to administer and has a relatively low toxicity profile. One limitation is that it can be difficult to control for individual differences in response to the drug, which can make it difficult to draw conclusions from the data.
将来の方向性
There are a number of future directions for research on N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine. One direction is to study its efficacy in the treatment of other medical conditions, such as chronic pain and hot flashes. Another direction is to study its effects on other neurotransmitters and receptors in the brain, such as the glutamate system. Finally, there is a need for more research on the long-term effects of N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine on the brain and body, as well as its potential for abuse and addiction.
合成法
The synthesis of N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine involves several steps, including the condensation of 4-chloro-3,5-dimethylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3,5-dimethylphenylamine, which is then reacted with epichlorohydrin to form N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine. The synthesis method of N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine is complex and requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been extensively studied for its efficacy in the treatment of depression, anxiety, and other mood disorders. It has also been studied for its potential use in the treatment of chronic pain, hot flashes, and other medical conditions. N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been shown to be effective in treating depression and anxiety in clinical trials, and it is one of the most commonly prescribed antidepressants in the world.
特性
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-11-9-13(10-12(2)14(11)16)18-8-6-7-17-15(3,4)5/h9-10,17H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKROKOFYWCBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

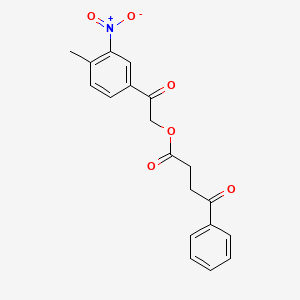
![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5158276.png)

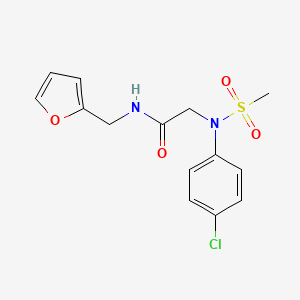
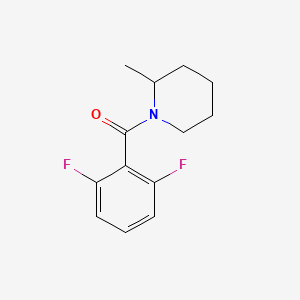
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
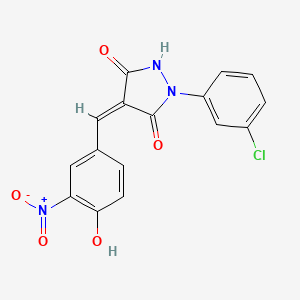
![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
